Rsv-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RSV-IN-1 is a compound known for its inhibitory effects on the human respiratory syncytial virus (hRSV). It has shown significant potential in reducing the infectivity of the virus with an IC50 value of 0.11 μM . The compound is primarily used in research settings to study the mechanisms of viral inhibition and to develop potential treatments for respiratory syncytial virus infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RSV-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Formation of the core structure: This typically involves the use of organic solvents and catalysts to facilitate the formation of the core chemical structure.
Functional group modifications: Various functional groups are introduced or modified using reagents such as acids, bases, and oxidizing or reducing agents.
Purification: The final product is purified using techniques like crystallization, chromatography, or recrystallization to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade equipment, and adhering to regulatory standards for chemical production.
Chemical Reactions Analysis
Types of Reactions: RSV-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure.
Substitution: Substitution reactions involve replacing one functional group with another using appropriate reagents.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.
Scientific Research Applications
RSV-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Studying the chemical properties and reactivity of the compound.
Biology: Investigating the biological effects of this compound on viral replication and host cell interactions.
Medicine: Developing potential antiviral therapies for respiratory syncytial virus infections.
Industry: Exploring the use of this compound in industrial processes related to antiviral drug development.
Mechanism of Action
RSV-IN-1 exerts its effects by inhibiting the respiratory syncytial virus polymerase, thereby reducing viral mRNA synthesis and viral replication . The compound targets the viral polymerase with an IC50 value of 0.66 μM and impedes the guanylation of transcripts, which is crucial for viral replication . This inhibition leads to a decrease in viral infectivity and the formation of non-syncytial plaques.
Comparison with Similar Compounds
RSV-IN-1 can be compared with other similar compounds, such as:
Ziresovir (RO-0529): A potent and selective respiratory syncytial virus fusion protein inhibitor with significant antiviral activity.
Uniqueness of this compound: this compound is unique due to its specific inhibition of the respiratory syncytial virus polymerase and its ability to reduce viral infectivity with a low IC50 value. This makes it a valuable tool in research and potential therapeutic development for respiratory syncytial virus infections.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-N-methyl-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-13-15-6-4-5-7-16(15)19-21-22-20(25(19)23-13)17-12-14(8-9-18(17)29-3)30(27,28)24(2)10-11-26/h4-9,12,26H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHSOIYWKCMPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)N(C)CCO)OC)C4=CC=CC=C14 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.